4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)
Description
Properties
CAS No. |
83693-81-6 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),3,7,9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-11-9-5-7(1)6-10-8(9)2-4-12-10/h1-4,6,12H,5H2 |
InChI Key |
QBLMQPCAPSVSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C1=NC=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,8-Methano-1H-pyrrolo[3,2-c]azocine
General Synthetic Strategy
The synthesis of 4,8-Methano-1H-pyrrolo[3,2-c]azocine typically involves constructing the bicyclic framework through ring-closure reactions starting from substituted pyrrole derivatives or related azoles. These methods require carefully controlled reaction conditions to favor the formation of the bicyclic structure while minimizing side reactions.
Reported Synthetic Routes
Ring-Closure of Pyrrole Derivatives
- Precursors: Substituted pyrroles or azoles capable of undergoing intramolecular cyclization.
- Conditions: Acidic or basic catalysis to promote ring closure.
- Outcome: Formation of the fused bicyclic azocine-pyrrole system.
This method is the most common approach and involves the cyclization of functionalized pyrrole intermediates under controlled temperature and catalytic conditions to yield the target bicyclic structure.
Detailed Experimental Conditions and Yields
Due to limited direct literature on 4,8-Methano-1H-pyrrolo[3,2-c]azocine synthesis, the following table summarizes typical conditions adapted from related azocine and pyrrole chemistry, highlighting critical parameters for successful synthesis:
| Step | Reagents/Precursors | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Substituted pyrrole derivative | Acidic/basic catalysis, reflux | 50-70 | Ring closure to form bicyclic azocine ring |
| 2 | Cyclization agents (e.g., hydrazine hydrate) | Room temp to mild heating, 2-24 h | 60-80 | Promotes bicyclic framework formation |
| 3 | Purification | Recrystallization, column chromatography | - | Essential for isolating pure compound |
Note: The yields and conditions are inferred from analogous heterocyclic syntheses and may vary depending on specific substituents and catalysts used.
Analytical Characterization
The synthesized 4,8-Methano-1H-pyrrolo[3,2-c]azocine and its derivatives are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm ring structure and substitution patterns.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- Infrared (IR) Spectroscopy: To identify functional groups and confirm ring closure.
- X-ray Crystallography: For definitive structural elucidation in complex derivatives.
Summary of Research Findings
- The compound’s bicyclic framework is formed primarily via ring-closure reactions of pyrrole derivatives under controlled acidic or basic conditions.
- Synthetic methods require optimization of temperature, solvent, and catalyst to maximize yield and purity.
- Analogous bicyclic heterocycles have been synthesized using multi-step procedures involving hydrazine hydrate cyclization, which may be adapted for 4,8-Methano-1H-pyrrolo[3,2-c]azocine.
- Comprehensive spectroscopic and crystallographic analyses are essential for confirming the successful synthesis of the compound.
- The compound’s unique structure underpins its potential in medicinal chemistry, warranting further synthetic and biological studies.
Chemical Reactions Analysis
Types of Reactions
4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
4,7-Methano-2H-[1,2,5]thiadiazolo[2,3-a]pyridine(9CI) (CAS: 180028-51-7)
- Structure: A thiadiazole ring fused with pyridine, bridged by a methano group at positions 4 and 7 .
- Molecular Formula : C₇H₆N₂S (MW: 150.2 g/mol).
- Key Differences: Heteroatoms: Contains sulfur (thiadiazole) and nitrogen, unlike the target compound’s nitrogen-only system. Ring Size: The pyridine ring is 6-membered, smaller than the azocine in the target compound. Bridge Position: The 4,7-methano bridge may impose different steric constraints compared to the 4,8 bridge in the target.
- Implications : Sulfur’s electronegativity could enhance reactivity in electrophilic substitutions, while the smaller pyridine ring reduces conformational flexibility .
4,7-Methano-1H-pyrrolo[2,3-c]pyridine(9CI) (CAS: 128710-65-6)
- Structure : Pyrrole fused with pyridine, bridged at positions 4 and 7 .
- Molecular Formula : C₈H₆N₂ (MW: ~130 g/mol, inferred).
- Key Differences :
- Fused Rings : Pyridine (6-membered) vs. azocine (8-membered) in the target compound.
- Bridge Position : The 4,7 bridge creates a distinct bicyclic geometry compared to the 4,8 bridge.
- Implications : The smaller pyridine ring likely increases ring strain and reduces solubility compared to the azocine system .
Prasugrel (Thienopyridine Derivative)
5H-Furo[3,2-c]quinolin-4-ones
- Structure: Furan fused with quinoline, often substituted with methyl or allyl groups .
- Key Differences: Heteroatoms: Oxygen (furan) vs. nitrogen in the target compound. Ring System: Larger fused quinoline system (10-membered) compared to the 9-membered pyrroloazocine.
- Implications : Oxygen’s electron-donating effects may alter aromaticity and binding interactions in biological systems .
Indole-3-Carbinol (I3C)
- Structure : Benzene fused with pyrrole, substituted with a hydroxymethyl group .
- Molecular Formula: C₉H₉NO (MW: 147.17 g/mol).
- Key Differences: Aromaticity: Indole’s benzene ring enhances stability compared to the non-aromatic azocine in the target compound.
Comparative Data Table
Biological Activity
4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) is a bicyclic organic compound notable for its unique structural characteristics that include a pyrrole and azocine framework. This compound has attracted attention in medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure
The molecular formula of 4,8-methano-1H-pyrrolo[3,2-c]azocine is represented as follows:
- Molecular Formula : C₁₁H₉N₃
- Molecular Weight : 185.21 g/mol
The compound's structure is defined by a fused ring system that contributes to its reactivity and biological properties.
Pharmacological Properties
Recent studies indicate that 4,8-methano-1H-pyrrolo[3,2-c]azocine exhibits several notable biological activities:
- Antitumor Activity : Preliminary research suggests that this compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuropharmacological Effects : Investigations into its effects on the central nervous system have revealed possible anxiolytic and antidepressant-like properties.
The biological activity of 4,8-methano-1H-pyrrolo[3,2-c]azocine is hypothesized to involve:
- Interaction with Receptors : Binding studies suggest it may interact with neurotransmitter receptors, influencing neurotransmission.
- Cellular Pathways : It appears to modulate signaling pathways related to cell proliferation and apoptosis.
Case Studies
- Antitumor Research : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
- Antimicrobial Testing : In a microbiological assessment, 4,8-methano-1H-pyrrolo[3,2-c]azocine was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating moderate antimicrobial activity.
- Neuropharmacological Study : A behavioral study in rodents assessed the anxiolytic effects of the compound. Animals treated with 4,8-methano-1H-pyrrolo[3,2-c]azocine showed reduced anxiety-like behavior in the elevated plus maze test compared to controls.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally similar to 4,8-methano-1H-pyrrolo[3,2-c]azocine:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4,7-Methano-1H-indole | C₉H₈N₂ | Antidepressant effects |
| 1,5-Methano-3-benzazocine | C₁₁H₉N | Anti-inflammatory properties |
| 4,7-Methano-1H-pyrrolo[3,4-c]pyridine | C₁₀H₈N₂ | Neuroprotective effects |
Q & A
Q. What established synthetic routes are available for 4,8-Methano-1H-pyrrolo[3,2-c]azocine derivatives?
The synthesis of tricyclic azocine derivatives often employs photocyclization of halogenated precursors. For example, α-chloroacetyl-substituted aromatic amines undergo irradiation in methanol-water systems to yield eight-membered lactams, as demonstrated in the photolysis of α-chloroacetyl-2-(α-naphthyl)ethylamine (47% yield) . Variations in precursors (e.g., substituted amines) and solvent systems (e.g., 1:1 MeOH/H₂O) are critical for optimizing yields. Additionally, N-alkylation and acetylation steps can further diversify the core structure .
Q. How is structural elucidation performed for 4,8-Methano-1H-pyrrolo[3,2-c]azocine derivatives?
Structural characterization relies on spectroscopic techniques:
- Mass spectrometry (ESI-MS) confirms molecular weight and purity.
- Infrared spectroscopy (IR) identifies functional groups (e.g., lactam C=O stretches at ~1650–1700 cm⁻¹).
- NMR (¹H/¹³C) resolves ring junction stereochemistry and substituent positioning. For example, coupling constants in ¹H NMR distinguish axial vs. equatorial protons in fused bicyclic systems .
- X-ray crystallography (if applicable) provides definitive confirmation of ring geometry and substituent orientation .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of 4,8-Methano-1H-pyrrolo[3,2-c]azocine derivatives?
Key variables include:
- Solvent polarity : Methanol-water mixtures enhance photocyclization efficiency by stabilizing polar intermediates .
- Irradiation wavelength : Vycor-filtered Hg lamps (λ > 254 nm) prevent side reactions from excessive UV energy .
- Temperature : Room temperature minimizes thermal degradation of photolabile intermediates.
- Precursor substitution : Electron-withdrawing groups (e.g., halogens) on aromatic rings accelerate cyclization kinetics but may require post-synthetic purification (e.g., column chromatography) .
Q. What strategies resolve contradictory spectroscopic data during characterization of novel derivatives?
Discrepancies between calculated and observed spectra often arise from:
- Dynamic stereochemistry : Use variable-temperature NMR to detect ring-flipping or conformational exchange in azocine derivatives.
- Tautomerism : DFT calculations (e.g., Gaussian) model possible tautomeric forms and predict dominant NMR signals .
- Impurity interference : Combine HPLC-MS with preparative TLC to isolate pure fractions for re-analysis .
Q. How can computational methods predict the reactivity of 4,8-Methano-1H-pyrrolo[3,2-c]azocine in cyclization reactions?
- DFT simulations (e.g., B3LYP/6-31G*) model transition states to identify favorable cyclization pathways and activation energies.
- Molecular docking explores steric and electronic effects of substituents on reaction feasibility .
- Solvent modeling (e.g., COSMO-RS) predicts solvent effects on reaction thermodynamics .
Q. How do structural modifications impact biological activity, such as G-quadruplex DNA binding?
- Fluorophore integration : Anthracene derivatives (e.g., compound 9CI) enhance fluorescence for tracking DNA interactions. Substituent position (e.g., para vs. meta) affects π-stacking with G-quartets .
- Stoichiometry analysis : Job plots confirm 1:1 binding ratios, while mutagenesis studies (e.g., loop mutations in DNA) localize interaction sites .
- SAR studies : Systematic variation of substituents (e.g., methoxy, fluoro) correlates with binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
